4-甲基-3-(三氟甲基)苯甲酸乙酯

描述

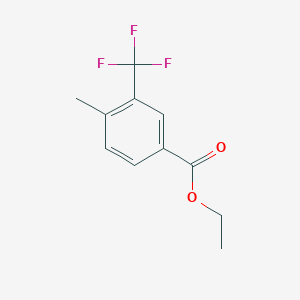

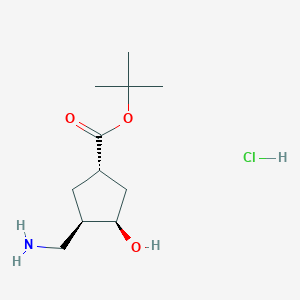

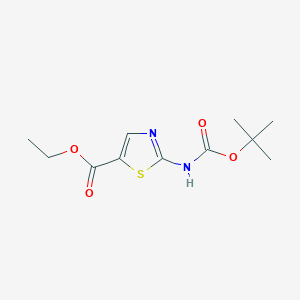

Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H9F3O2 . It is an ester, which is a class of compounds commonly encountered in organic chemistry .

Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-3-(trifluoromethyl)benzoate consists of a benzene ring substituted with a trifluoromethyl group (-CF3), a methyl group (-CH3), and an ester group (-COOCH2CH3) .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-methyl-3-(trifluoromethyl)benzoate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and reduction to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a liquid at room temperature . It has a molecular weight of 218.1725 . The compound’s density is approximately 1.268 g/mL at 25 °C .科学研究应用

与四氟化硫的相互作用

- 4-甲基-3-(三氟甲基)苯甲酸乙酯与无水氟化氢溶液中的四氟化硫的相互作用很受关注。这种相互作用导致各种转化和反应,在化学合成和分析中具有重要意义(Gaidarzhy、Motnyak 和 Kunshenko,2020)。

肽类化合物的合成

- 该化合物在肽类化合物的合成中发挥作用,肽类化合物在药物化学和药物开发中具有潜在应用。例如,其衍生物被用于合成蛋白酶抑制剂(Angelastro、Bey、Mehdi 和 Peet,1992)。

抗高血糖药

- 在抗高血糖药的合成中,4-甲基-3-(三氟甲基)苯甲酸乙酯的衍生物已被发现有效。这些化合物在降低血浆葡萄糖水平方面显示出显著效果(Kees 等人,1996)。

氢键超分子结构

- 该化合物有助于形成氢键超分子结构。这些结构对于理解分子相互作用和设计新材料很重要(Portilla 等人,2007)。

可再生 PET 生产

- 在可再生 PET(聚对苯二甲酸乙二酯)生产的背景下,4-甲基-3-(三氟甲基)苯甲酸乙酯的衍生物被用作乙烯和生物质衍生的呋喃参与反应中的催化剂(Pacheco 等人,2015)。

芳香烃与烷烃的分离

- 该化合物参与芳香烃与烷烃的分离,突出了其在工业过程和化学分离中的潜在用途(Arce 等人,2007)。

抑制幼若激素合成

- 它已用于抑制幼若激素合成的相关研究中,表明其在昆虫生物化学和害虫控制中的潜在应用(Kaneko 等人,2011)。

制备羧酸和磷酸酯

- 4-甲基-3-(三氟甲基)苯甲酸乙酯用于制备羧酸和磷酸酯,证明了其在有机合成中的用途(Mitsunobu 和 Yamada,1967)。

抗幼若激素剂合成

- 其衍生物被合成作为抗幼若激素剂,再次突出了其在昆虫生理和控制策略中的重要性(Kuwano 等人,2008)。

溴原子转移自由基加成

- 该化合物用于溴原子转移自由基加成反应,这在有机化学领域很重要(Yorimitsu 等人,2001)。

X 射线晶体学

- 4-甲基-3-(三氟甲基)苯甲酸乙酯用于 X 射线晶体学研究以确定分子结构,有助于理解分子几何形状和相互作用(Manolov、Morgenstern 和 Hegetschweiler,2012)。

抗幼若激素活性

- 它在研究昆虫中的抗幼若激素活性方面提供了对昆虫发育和害虫控制的潜在方法的见解(Yamada 等人,2016)。

齐格勒-纳塔催化剂

- 该化合物与齐格勒-纳塔催化剂的研究相关,齐格勒-纳塔催化剂用于聚合过程(Sacchi 等人,1991)。

安全和危害

This compound should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . The containers should be kept securely sealed when not in use .

属性

IUPAC Name |

ethyl 4-methyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)8-5-4-7(2)9(6-8)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBCCNMNJHRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-3-(trifluoromethyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)